Crotyl mercaptan

Flavor Chemistry Odorant Science Sensory Analysis

Crotyl mercaptan (CAS 5954-72-3), systematically named 2-butene-1-thiol, is a low-molecular-weight, volatile organosulfur compound within the allylic thiol class. Its fundamental physicochemical profile—a molecular weight of 88.17 g/mol, a boiling point of 101.3 °C at 760 mmHg, and a density of 0.862 g/cm³—defines its behavior as a clear, highly odorous liquid.

Molecular Formula C4H8S
Molecular Weight 88.17 g/mol
Cat. No. B15372487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotyl mercaptan
Molecular FormulaC4H8S
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCC=CCS
InChIInChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3
InChIKeyPSKWBKFCLVNPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crotyl Mercaptan (2-Butene-1-thiol): Physical Properties and Key Identifiers for Sourcing


Crotyl mercaptan (CAS 5954-72-3), systematically named 2-butene-1-thiol, is a low-molecular-weight, volatile organosulfur compound within the allylic thiol class [1]. Its fundamental physicochemical profile—a molecular weight of 88.17 g/mol, a boiling point of 101.3 °C at 760 mmHg, and a density of 0.862 g/cm³—defines its behavior as a clear, highly odorous liquid . For procurement, it is critical to note its existence as E- and Z-isomers, a structural feature that directly impacts its reactivity and organoleptic properties in downstream applications .

Crotyl Mercaptan Sourcing Risks: Why Generic Thiol Substitution is Unacceptable


In procurement for flavor formulation, odorant applications, or chemical synthesis, substituting crotyl mercaptan with a generic thiol like methyl, ethyl, or propyl mercaptan is not functionally equivalent. The compound's specific olefin geometry (E/Z isomerism) and extended carbon chain dictate a unique sensory profile described as 'skunk-like', a property that is not interchangeable with the 'decayed cabbage' aroma of methyl mercaptan or the 'garlic/coffee' notes of allyl mercaptan [1]. Furthermore, the presence of the allylic double bond confers a distinct nucleophilic character in synthetic applications, enabling specific carbon-sulfur bond formations that are inaccessible to saturated alkyl mercaptans .

Crotyl Mercaptan Comparative Data: Quantifying Differentiation from Thiol Analogs


Odor Detection Threshold: Crotyl Mercaptan vs. Allyl and Methyl Mercaptans

The olfactory detection threshold of crotyl mercaptan is quantified at 7.7 × 10⁻³ ppm in dry air, a value that establishes a distinct sensory window relative to structurally analogous thiols [1]. Its threshold is lower than that of allyl mercaptan (1.6 × 10⁻² ppm), indicating a higher odor potency, and higher than that of methyl mercaptan (2.1 × 10⁻³ ppm), pointing to a different perceived intensity at trace concentrations [1].

Flavor Chemistry Odorant Science Sensory Analysis

Synthetic Isomer Selectivity: E vs. Z Geometry in Crotyl Mercaptan Preparation

A stereoselective synthetic route for producing crotyl mercaptan isomers demonstrates a distinct advantage over non-selective thiol preparations. The process yields a high (E)-isomer selectivity, reported as a 96:4 ratio in favor of the (E)-isomer, whereas the (Z)-isomer is obtained under different conditions with a reversed selectivity of 16:84 [1]. This level of stereocontrol is not a generic feature of all thiol syntheses and is critical for applications requiring a defined isomer.

Synthetic Organic Chemistry Catalysis Stereoselective Synthesis

Influence of Crotyl Substituent on Opioid Receptor Pharmacology vs. Alkyl Analogs

In a study of noroxymorphindole derivatives, the (E)-N-crotyl (3-methylallyl) substituent was directly compared to a series of N-alkyl (ethyl through heptyl) and other N-alkenyl (2-methylallyl, 3,3-dimethylallyl) analogs for opioid receptor affinity [1]. While the N-crotyl derivative maintained pure antagonist activity, certain alkyl chain lengths (e.g., N-ethyl) conferred weak agonist-antagonist behavior and others (N-pentyl) conferred potent agonist activity [1]. Although not the most selective analog, the N-crotyl modification was among the N-alkenyl group shown to produce selective antagonists with high affinity, unlike many of its alkyl counterparts [1].

Medicinal Chemistry Pharmacology SAR Studies

Strategic Application Scenarios for Crotyl Mercaptan Based on Differentiating Evidence


Precision Flavor and Fragrance Formulation

In flavor chemistry, the creation of specific savory, roasted, or 'skunky' notes (e.g., for coffee, roasted sesame, or certain fruit profiles) requires precise control over trace sulfur volatiles. The quantified odor detection threshold of crotyl mercaptan (7.7 × 10⁻³ ppm) [1] provides a dosing benchmark that distinguishes it from the more potent 'decayed cabbage' note of methyl mercaptan (2.1 × 10⁻³ ppm) or the 'garlic' note of allyl mercaptan (1.6 × 10⁻² ppm) [1]. Procuring crotyl mercaptan allows formulators to access a unique sensory space that cannot be achieved by blending cheaper, generic thiols.

Stereoselective Synthesis of Fine Chemicals and Pharmaceuticals

For synthetic chemists, the ability to selectively access the (E)- or (Z)-isomer of crotyl mercaptan is paramount. As evidenced by the 96:4 E/Z selectivity achievable under controlled conditions [2], this compound is not just a simple thiol; it is a stereodefined building block. Its procurement is essential for projects where the stereochemistry of the final product dictates its biological activity or physical properties, a level of control unattainable with simple, achiral mercaptans.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

In medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) like opioid receptors, the choice of N-substituent is a critical determinant of a ligand's efficacy (agonist vs. antagonist) [3]. The evidence that an N-crotyl substituent preserves a pure antagonist profile, while structurally similar alkyl chains can induce unwanted agonist activity, positions crotyl mercaptan as a key reagent for synthesizing candidate molecules in SAR libraries [3]. This is a specific, high-value application where generic substitution would directly undermine the research objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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